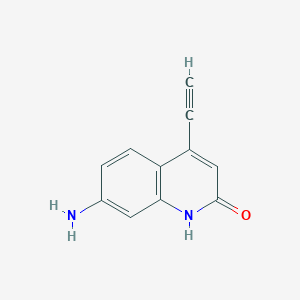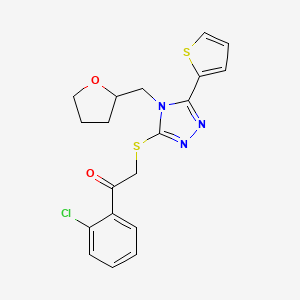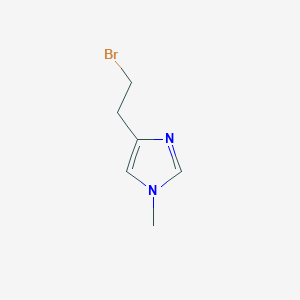
2-Bromo-1,10-phenanthroline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,10-phenanthroline-5,6-dione is a brominated derivative of 1,10-phenanthroline-5,6-dione. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C12H5BrN2O2, and it has a molecular weight of 289.09 g/mol .
Méthodes De Préparation
The synthesis of 2-Bromo-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline-5,6-dione. One common method includes the use of bromine (Br2) in the presence of sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is carried out at elevated temperatures to ensure complete bromination . Another method involves the use of N-oxide formation followed by bromination using tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride .
Analyse Des Réactions Chimiques
2-Bromo-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and tetrabutylammonium bromide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1,10-phenanthroline-5,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-1,10-phenanthroline-5,6-dione involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The pathways involved in these interactions depend on the specific metal ions and the biological context .
Comparaison Avec Des Composés Similaires
2-Bromo-1,10-phenanthroline-5,6-dione can be compared with other similar compounds, such as:
1,10-Phenanthroline: A parent compound that lacks the bromine and dione functionalities.
1,10-Phenanthroline-5,6-dione: Similar to this compound but without the bromine atom.
5-Bromo-1,10-phenanthroline: Contains a bromine atom but lacks the dione functionalities.
The uniqueness of this compound lies in its combination of bromine and dione functionalities, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H5BrN2O2 |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
2-bromo-1,10-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H5BrN2O2/c13-8-4-3-7-10(15-8)9-6(2-1-5-14-9)11(16)12(7)17/h1-5H |
Clé InChI |
AIQZZIVCEZTHPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC(=N3)Br)C(=O)C2=O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


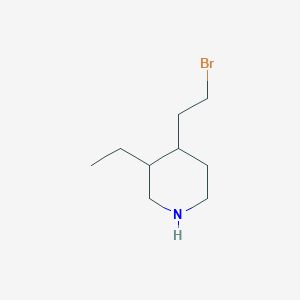
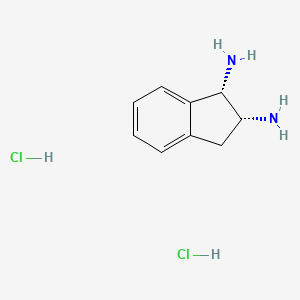
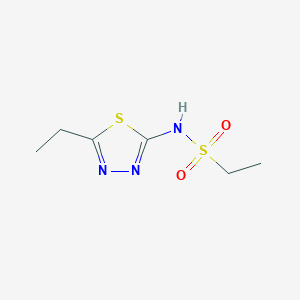

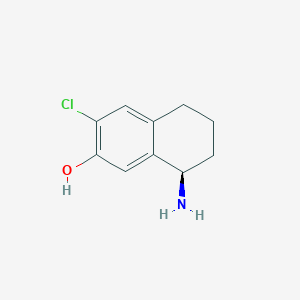
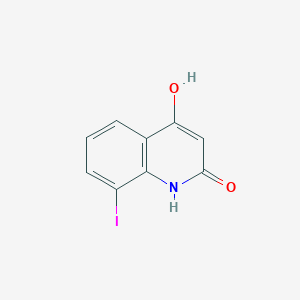
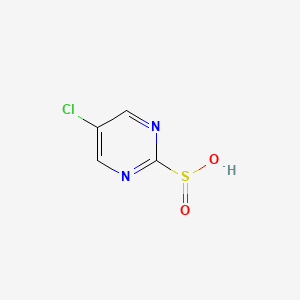
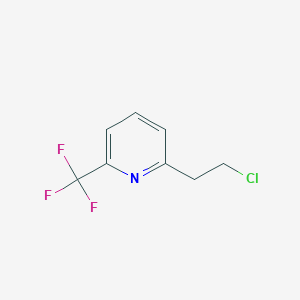
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
